

(S)-3-Methylpyrrolidin-3-ol hydrochloride CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylpyrrolidin-3-ol hydrochloride

Cat. No.: B1394470

[Get Quote](#)

An In-Depth Technical Guide to **(S)-3-Methylpyrrolidin-3-ol Hydrochloride**: A Key Chiral Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

The trajectory of modern pharmaceutical development is intrinsically linked to the mastery of stereochemistry. The ability to selectively synthesize and utilize single enantiomers is not merely an academic exercise but a critical determinant of a drug candidate's efficacy, selectivity, and safety profile. Within the vast arsenal of chiral intermediates available to medicinal chemists, the pyrrolidine scaffold holds a privileged position.[1][2][3] Its non-planar, sp^3 -rich structure provides an ideal framework for creating molecules with enhanced three-dimensional complexity, a feature increasingly sought after for improving drug-like properties and exploring novel pharmacophore space.[1][4]

This guide provides a comprehensive technical overview of **(S)-3-Methylpyrrolidin-3-ol hydrochloride**, a valuable chiral building block. We will delve into its fundamental properties, explore the strategic rationale behind its use in drug design, outline synthetic approaches, and provide practical insights for its application in research and development.

Core Compound Identification and Physicochemical Properties

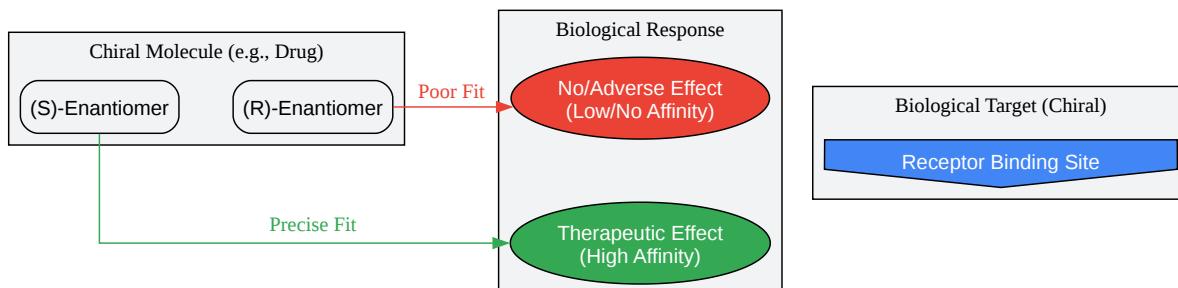
Precise identification is the bedrock of chemical research. **(S)-3-Methylpyrrolidin-3-ol hydrochloride** is a specific stereoisomer of 3-Methylpyrrolidin-3-ol, presented as a hydrochloride salt to improve its stability and handling characteristics.

Identification and Nomenclature

A clear and unambiguous identification of a chemical entity is crucial for regulatory compliance, procurement, and scientific communication. The following table summarizes the key identifiers for **(S)-3-Methylpyrrolidin-3-ol hydrochloride**.

Identifier	Value	Source
CAS Number	1956435-14-5	[5]
Molecular Formula	C ₅ H ₁₂ ClNO	[5]
Molecular Weight	137.61 g/mol	[5]
Synonyms	(3S)-3-Methylpyrrolidin-3-ol hydrochloride, (S)-3- Methylpyrrolidin-3-ol HCl, MFCD26227443	[5]

Structural and Computed Properties


The structural properties of a molecule dictate its reactivity and interactions with biological systems. The table below details the key computed descriptors for **(S)-3-Methylpyrrolidin-3-ol hydrochloride**.

Property	Value	Source
IUPAC Name	(3S)-3-methylpyrrolidin-3-ol;hydrochloride	[5]
SMILES	C[C@@]1(CCNC1)O.Cl	[5]
InChI	InChI=1S/C5H11NO.CIH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H/t5-;/m0./s1	[5]
InChIKey	ZDVCDFWGMDLBMU-JEDNCBNOSA-N	[5]

The Strategic Imperative of Chirality in Drug Design

The vast majority of biological targets, such as enzymes and receptors, are chiral. This inherent chirality means that they often interact differently with the two enantiomers of a chiral drug molecule. One enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for undesirable side effects. The use of enantiomerically pure building blocks like **(S)-3-Methylpyrrolidin-3-ol hydrochloride** is therefore a cornerstone of rational drug design.[\[2\]](#)[\[6\]](#)

The pyrrolidine ring's non-planar, three-dimensional structure allows for precise spatial arrangement of substituents, enabling chemists to fine-tune molecular interactions with biological targets and optimize pharmacokinetic and pharmacodynamic properties.[\[1\]](#)[\[4\]](#)

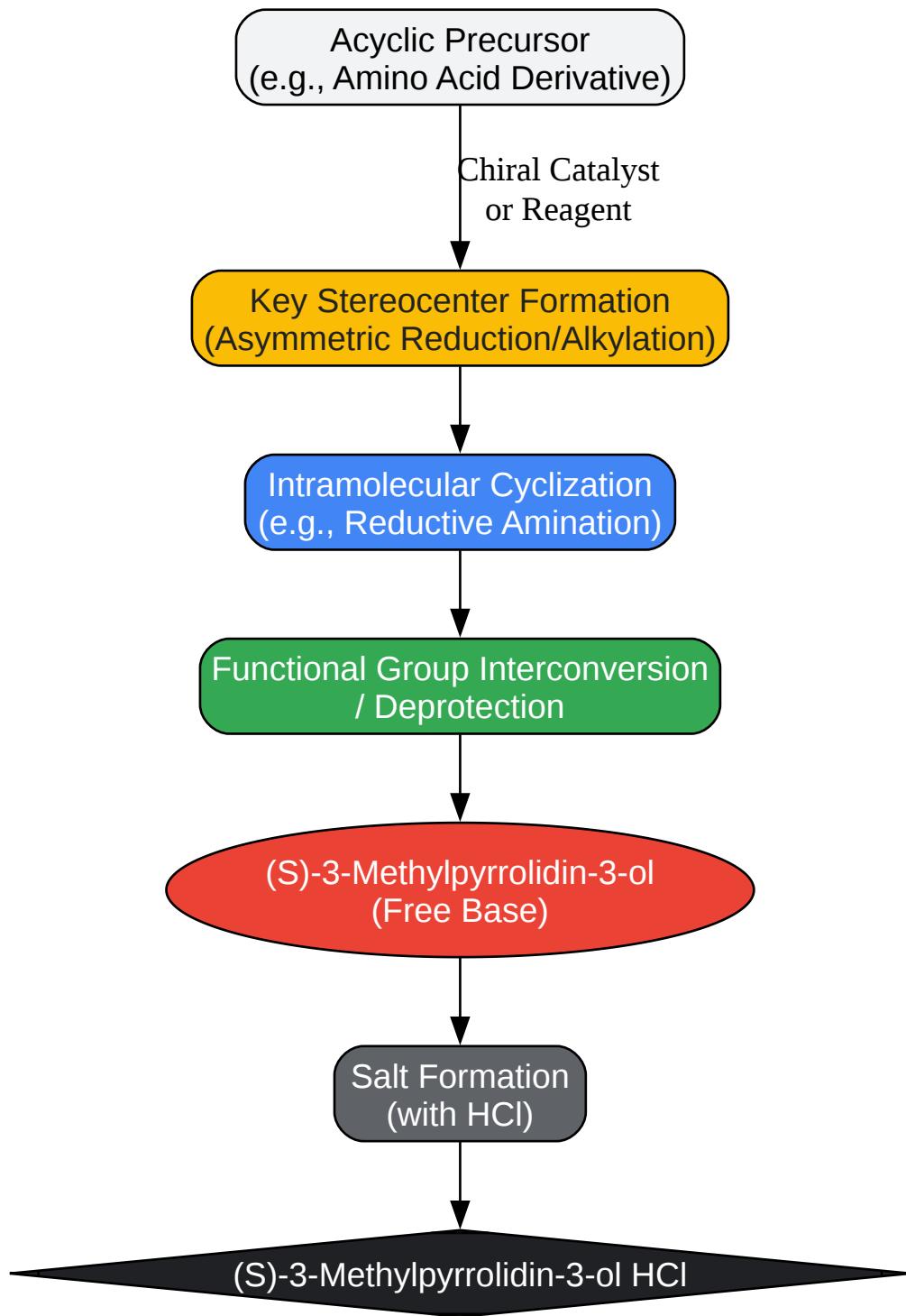
[Click to download full resolution via product page](#)

Caption: Differential binding of enantiomers to a chiral biological receptor.

Applications in Medicinal Chemistry and Organic Synthesis

(S)-3-Methylpyrrolidin-3-ol hydrochloride serves as a versatile intermediate in the synthesis of complex molecular architectures. The pyrrolidine nucleus is a recurring motif in numerous FDA-approved drugs and natural products, highlighting its biological significance.[1][3]

- Scaffold for Bioactive Molecules: The tertiary alcohol and secondary amine functionalities provide orthogonal handles for subsequent chemical modifications, allowing for the construction of diverse compound libraries for high-throughput screening.
- Introduction of Chirality: Its primary value lies in introducing a defined stereocenter into a target molecule, which is crucial for achieving selectivity against specific biological targets.[4] For instance, the stereochemistry of substituents on a pyrrolidine ring can determine whether a compound acts as an agonist or an antagonist at a given receptor.[1]
- Therapeutic Areas: Chiral pyrrolidine derivatives are integral to the development of novel therapeutics across a wide range of diseases, including:


- Antiviral and Anticancer agents: Where stereospecificity is often critical for efficacy and minimizing off-target effects.[6]
- Neurological Disorders: The pyrrolidine scaffold is found in drugs targeting the central nervous system.[4]
- Enzyme Inhibitors: The rigid, three-dimensional structure can be exploited to design potent and selective enzyme inhibitors.[6]

Synthetic Pathways: An Overview and Protocol

The synthesis of enantiomerically pure pyrrolidines is a well-established field in organic chemistry. The primary strategies involve leveraging a pre-existing source of chirality or creating the chiral center through an asymmetric reaction.

General Synthetic Strategies

- Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral starting materials, such as the amino acids L-proline or L-hydroxyproline, which already contain the desired pyrrolidine core and stereochemistry.[3]
- Asymmetric Synthesis: These methods create the chiral center during the reaction sequence using chiral catalysts, reagents, or auxiliaries. This offers greater flexibility in designing novel pyrrolidine structures.[2][4]
- Cyclization Reactions: A common strategy involves the cyclization of an acyclic precursor to form the five-membered ring. The stereochemistry can be controlled by the substrate or the reaction conditions.[4]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the asymmetric synthesis of (S)-3-Methylpyrrolidin-3-ol HCl.

Exemplary Experimental Protocol: N-Protection of the Pyrrolidine Ring

The secondary amine of the pyrrolidine ring is often protected to prevent unwanted side reactions during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

Objective: To synthesize N-Boc-(S)-3-Methylpyrrolidin-3-ol from **(S)-3-Methylpyrrolidin-3-ol hydrochloride**.

Materials:

- **(S)-3-Methylpyrrolidin-3-ol hydrochloride**
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Separatory funnel

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask, suspend **(S)-3-Methylpyrrolidin-3-ol hydrochloride** (1.0 eq) in the chosen organic solvent (e.g., DCM).

- Neutralization: Cool the suspension in an ice bath (0 °C). Add a base, such as triethylamine (2.2 eq) or an aqueous solution of NaHCO₃, dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes. Causality: The Boc₂O reagent reacts with the free amine, not the ammonium salt. This neutralization step is critical for the reaction to proceed.
- Boc-Protection: To the stirring mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on TLC indicates reaction completion.
- Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine. Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected product.
- Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-(S)-3-Methylpyrrolidin-3-ol.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount. **(S)-3-Methylpyrrolidin-3-ol hydrochloride** is classified with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Recommendations:

- Use in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

(S)-3-Methylpyrrolidin-3-ol hydrochloride is more than just a chemical intermediate; it is an enabling tool for the creation of sophisticated, three-dimensional molecules with therapeutic potential. Its defined stereochemistry, coupled with the proven track record of the pyrrolidine scaffold in approved pharmaceuticals, makes it a high-value building block for researchers, scientists, and drug development professionals. A thorough understanding of its properties, synthetic utility, and handling requirements is essential for leveraging its full potential in the quest for novel medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]
- 5. (S)-3-Methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 84819407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbino.com]
- To cite this document: BenchChem. [(S)-3-Methylpyrrolidin-3-ol hydrochloride CAS number and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1394470#s-3-methylpyrrolidin-3-ol-hydrochloride-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com